Pent-2-en-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H12ClN |
|---|---|
Molecular Weight |
121.61 g/mol |
IUPAC Name |
pent-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h3-4H,2,5-6H2,1H3;1H |
InChI Key |
ODZXZXQJYLANMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCN.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Pent 2 En 1 Amine Hydrochloride and Analogous Unsaturated Amines
Direct Routes for Alkene-Amine Formation
Direct methods for the formation of alkene-amines, such as pent-2-en-1-amine (B8634847), are highly desirable due to their atom economy. These routes typically involve the addition of an amine or a surrogate to an unsaturated carbon-carbon bond.
Reductive Amination Pathways
Reductive amination is a well-established and versatile method for the synthesis of amines. libretexts.orgnih.gov This two-step process typically involves the reaction of a carbonyl compound with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orglibretexts.org For the synthesis of unsaturated amines like pent-2-en-1-amine, an unsaturated aldehyde or ketone serves as the starting material.
The initial step is the nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form a C=N double bond. libretexts.org In the second step, a reducing agent is employed to reduce the imine to an amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), chosen for their selectivity and mild reaction conditions. libretexts.orgorganic-chemistry.org Catalytic hydrogenation using hydrogen gas over a metal catalyst, such as nickel, can also be employed. libretexts.orgacs.org
Recent advancements in this area have focused on the development of more efficient and environmentally friendly catalysts. For instance, in situ-generated amorphous cobalt particles have been shown to effectively catalyze the reductive amination of aldehydes and ketones with aqueous ammonia and hydrogen gas under mild conditions. acs.org This method offers high selectivity and a broad substrate scope, demonstrating its potential for industrial applications. acs.org
| Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Product Type |
| Aldehyde/Ketone | Ammonia | Sodium Borohydride (NaBH₄) | Primary Amine |
| Aldehyde/Ketone | Primary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Secondary Amine |
| Aldehyde/Ketone | Secondary Amine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Tertiary Amine |
| Aldehyde/Ketone | Ammonia | H₂/Co catalyst | Primary Amine |
Hydroamination Strategies for C-N Bond Construction
Hydroamination, the formal addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical approach to amine synthesis. wikipedia.org This method can be applied to alkenes, alkynes, dienes, and allenes, and can be performed both intramolecularly and intermolecularly. wikipedia.orglibretexts.org While the uncatalyzed reaction is generally limited to activated alkenes, the development of various catalytic systems has significantly expanded the scope of this transformation. wikipedia.org
A wide range of transition metals, including early transition metals (Groups 3-5, lanthanides) and late transition metals (e.g., palladium, rhodium, nickel, iridium), have been employed to catalyze hydroamination reactions. vtt.finih.gov Early transition metals typically activate the amine to form a metal-amido species, which then reacts with the unsaturated substrate. vtt.fi In contrast, late transition metal catalysts often operate by activating the unsaturated C-C bond. vtt.fi
For example, palladium-catalyzed hydroamination of 1,3-dienes provides a selective route to allylic amines. rsc.org Nickel-hydride (NiH) catalysis has also emerged as a powerful tool for the hydroamination of alkenes and alkynes, offering a pathway to a diverse range of C-N bond-containing compounds. rsc.org Iron catalysts have also been utilized for the hydroamination of unactivated alkenes. mdpi.com The hydroamination of dienes and trienes is a valuable method for synthesizing allylamines. nih.gov
The development of enantioselective hydroamination reactions is of great importance for the synthesis of chiral amines, which are common motifs in pharmaceuticals. This is often achieved through the use of chiral ligands in conjunction with a metal catalyst. vtt.fi
Significant progress has been made in the enantioselective hydroamination of various unsaturated substrates. For instance, yttrium(III) catalysts have been used for highly enantioselective intramolecular hydroamination reactions. acs.org Copper-catalyzed asymmetric hydroamination of vinylarenes with anthranils has been developed to produce enantioenriched secondary arylamines. nih.gov The use of chiral N-heterocyclic carbenes has also enabled the enantioselective intermolecular cross-coupling of enamides and aldehydes. nih.gov Dual catalysis systems, combining a photocatalyst and a chiral nickel catalyst, have been employed for the asymmetric carbonylative coupling of α-chloroalkylarenes and amines to generate α-chiral amides with high enantioselectivity. acs.org
Controlling the regioselectivity (where the amine adds to the unsaturated bond) and chemoselectivity (which functional group reacts) is a critical aspect of hydroamination. slideshare.netyoutube.com In the hydroamination of unsymmetrical alkenes or dienes, the formation of either Markovnikov or anti-Markovnikov addition products is possible. dalalinstitute.com
The choice of catalyst and reaction conditions plays a crucial role in determining the regiochemical outcome. For instance, rhodium-catalyzed anti-Markovnikov selective hydroamination of homoallylamines has been reported, where a proximal Lewis basic amine directs the regioselectivity. researchgate.net Similarly, palladium-catalyzed 1,4-hydroamination of 1,3-dienes can lead to the exclusive formation of allylic amines with high regioselectivity. rsc.org Nickel-hydride catalyzed hydroamination of unactivated alkenes with anthranils proceeds with high regio- and chemoselectivity to afford γ, δ, and ε-arylamines. rsc.org The hydroamination of allenes can also be controlled to selectively produce either imines or allyl amines depending on the substitution pattern of the allene (B1206475) and the catalyst used. libretexts.org
| Catalyst System | Unsaturated Substrate | Key Selectivity Feature | Product Type |
| Rhodium-catalyst | Homoallylamines | Anti-Markovnikov | Primary/Secondary Amines |
| Palladium-catalyst | 1,3-Dienes | 1,4-addition | Allylic Amines |
| Nickel-hydride catalyst | Unactivated Alkenes | Regio- and Chemoselective | γ, δ, and ε-Arylamines |
| Early Transition Metals | Allenes | Regioselective | Imines or Allyl Amines |
Multicomponent Reaction Protocols Utilizing Primary Amines
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and efficient strategy for the synthesis of complex molecules. organic-chemistry.org Several MCRs utilize primary amines as a key component.
The Mannich reaction is a classic example of a three-component reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen atom, such as a ketone. nih.govnih.gov The reaction proceeds through the formation of an iminium ion intermediate. nih.gov The Strecker synthesis, the first reported MCR, produces α-amino nitriles from the reaction of an aldehyde or ketone, an amine, and a cyanide source. nih.gov The Ugi four-component reaction (U-4CR) involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides. nih.gov These reactions provide rapid access to a wide variety of amine-containing structures. organic-chemistry.orgresearchgate.net
Synthesis via Azide (B81097) Intermediates and Subsequent Reduction
A robust and effective method for preparing primary amines, thereby avoiding the common issue of over-alkylation seen with ammonia, involves the use of the azide ion (N₃⁻). This two-step sequence begins with the nucleophilic substitution of a suitable alkyl halide by the azide ion, followed by the reduction of the resulting alkyl azide.
The general mechanism involves an SN2 reaction where the azide ion displaces a leaving group, such as a halide (e.g., chloride, bromide), from an allylic substrate like 1-chloro-pent-2-ene. This reaction produces an allylic azide, pent-2-en-1-azide. A significant advantage of this method is that the alkyl azide product is not nucleophilic, which cleanly prevents further alkylation reactions. libretexts.orgorgoreview.com
The second step is the reduction of the azide group to a primary amine. Several reducing agents can accomplish this transformation, and the choice often depends on the presence of other functional groups in the molecule. orgoreview.com
Lithium Aluminum Hydride (LiAlH₄) : This is a powerful reducing agent that readily converts alkyl azides to primary amines. libretexts.orgorgoreview.com The reaction is typically followed by an aqueous workup to yield the final amine.
Catalytic Hydrogenation : Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used. However, this method is generally not suitable for unsaturated amines like pent-2-en-1-amine because the catalyst will also reduce the carbon-carbon double bond. orgoreview.commasterorganicchemistry.com
Staudinger Reaction : The reaction of the alkyl azide with triphenylphosphine (B44618) (PPh₃) followed by hydrolysis with water provides the primary amine and triphenylphosphine oxide. orgoreview.comnih.gov This method is particularly mild and useful when other reducible functional groups are present.
Low-molecular-weight alkyl azides can be explosive and must be handled with appropriate care. libretexts.orgorgoreview.com The final amine is then treated with hydrochloric acid to form the stable pent-2-en-1-amine hydrochloride salt.
Table 1: Comparison of Reducing Agents for Allyl Azide Conversion
| Reducing Agent | Advantages | Disadvantages | Selectivity for C=C Bonds |
| LiAlH₄ | Powerful and effective. | Highly reactive, requires careful handling and anhydrous conditions. | Preserves C=C bond. orgoreview.com |
| H₂/Pd-C | High efficiency, clean byproducts. | Reduces both azide and C=C bonds. orgoreview.com | Poor |
| PPh₃/H₂O (Staudinger) | Very mild conditions, highly selective. | Generates stoichiometric phosphine (B1218219) oxide waste. | Excellent |
Advanced Strategies in this compound Synthesis
Recent advancements in synthetic organic chemistry have led to more sophisticated and efficient methods for amine synthesis, focusing on stereocontrol and adherence to green chemistry principles.
Functionalization of Unsaturated Carbonyl Precursors (e.g., pent-2-enal)
A highly versatile and widely used method for synthesizing amines from carbonyl compounds is reductive amination . libretexts.orglibretexts.org This one-pot process is particularly applicable for the synthesis of pent-2-en-1-amine from the corresponding α,β-unsaturated aldehyde, pent-2-enal.
The reaction proceeds in two main stages:
Imine Formation : The carbonyl group of pent-2-enal reacts with ammonia (NH₃) in a nucleophilic addition to form a hemiaminal intermediate. This intermediate then eliminates a molecule of water to form an α,β-unsaturated imine. masterorganicchemistry.comacs.org
Reduction : The resulting C=N double bond of the imine is then reduced to a single bond to yield the final primary amine. libretexts.org
A variety of reducing agents can be employed for this transformation. While powerful hydrides like LiAlH₄ can be used, milder and more selective reagents are often preferred, especially in laboratory settings. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices because they are capable of reducing the imine intermediate selectively in the presence of the starting aldehyde, which prevents side reactions. masterorganicchemistry.com For industrial-scale synthesis, catalytic hydrogenation using molecular hydrogen (H₂) over a metal catalyst like nickel is a common approach. libretexts.org
This method is highly adaptable, as the use of primary or secondary amines instead of ammonia can lead to the synthesis of secondary or tertiary amines, respectively. libretexts.org
Stereoselective Synthesis of Chiral Amine Derivatives
The synthesis of specific stereoisomers of chiral amines is of paramount importance, particularly in the pharmaceutical industry, where biological activity is often confined to a single enantiomer. nih.gov Chiral allylic amines, such as derivatives of pent-2-en-1-amine, can be synthesized using several advanced stereoselective strategies.
Asymmetric Hydrogenation of unsaturated nitrogen-containing compounds is one of the most powerful and atom-economical methods. nih.govacs.org This involves the hydrogenation of prochiral enamines or enamides using a chiral transition-metal catalyst. researchgate.netorganic-chemistry.org These catalysts typically consist of a rhodium or ruthenium metal center coordinated to a chiral phosphine ligand, such as BINAP or DIPAMP. youtube.com The chiral ligand environment directs the delivery of hydrogen to one face of the double bond, leading to the formation of the desired enantiomer with high selectivity. nih.govyoutube.com
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral amines, avoiding the use of potentially toxic and expensive transition metals. nih.govnih.gov Chiral Brønsted acids, such as chiral phosphoric acids, or chiral secondary amines can catalyze the enantioselective addition of nucleophiles to imines. nih.gov For instance, the allylation of imines using a chiral organocatalyst can produce homoallylic amines, which are structurally related to the target compound, with high enantiomeric excess. nih.gov
Furthermore, biocatalysis offers a highly selective route to chiral amines under mild conditions. researchgate.net Enzymes such as imine reductases (IREDs) and ene-reductases (EReds) can be used in cascade reactions to convert α,β-unsaturated ketones or aldehydes into chiral amines with excellent diastereo- and enantioselectivity. nih.govresearchgate.netacs.org
Green Chemistry Principles in Amine Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to amine synthesis to create more sustainable and environmentally friendly methodologies.
A key focus of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. In amine synthesis, this involves moving away from traditional precious metal catalysts (e.g., palladium, rhodium) towards systems based on more abundant and less toxic earth-abundant metals. mdpi.com
Cobalt-based catalysts , for example, have been developed as efficient and cost-effective alternatives for reductive amination reactions. mdpi.comspringernature.comnih.gov Nanostructured cobalt catalysts have demonstrated high activity and selectivity in the synthesis of primary amines from carbonyl compounds and ammonia, operating under milder conditions than many traditional systems. researchgate.netrsc.org
Biocatalysis represents a pinnacle of sustainable catalysis. researchgate.netnih.gov Enzymes operate under mild conditions (room temperature and atmospheric pressure) in aqueous media, exhibit exquisite selectivity, and are biodegradable. acs.orgncert.nic.in The use of enzymes like transaminases, imine reductases, and amine dehydrogenases for amine synthesis is a rapidly growing field that aligns perfectly with green chemistry principles. nih.govscispace.com
The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. rsc.org Green chemistry encourages the use of safer solvents.
Water : Performing reactions in water is highly desirable from an environmental standpoint. researchgate.net Efforts have been made to develop catalytic systems that are effective for amination reactions in aqueous media, reducing the reliance on volatile organic compounds (VOCs). researchgate.netorganic-chemistry.org
Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is another green solvent alternative, offering advantages in product separation and catalyst recycling.
Beyond solvents, green chemistry emphasizes process efficiency through metrics like Atom Economy (AE) . nih.govrsc.orgwikipedia.org Atom economy measures the proportion of reactant atoms that are incorporated into the final desired product. nsf.gov Synthetic routes like additions and rearrangements that incorporate all atoms into the product have 100% atom economy and are considered ideal. nih.gov In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy. nih.gov Designing synthetic pathways, such as the 'borrowing hydrogen' methodology for N-alkylation, that maximize atom economy by producing only benign byproducts like water is a central goal. rsc.org
Minimizing derivatization steps, such as the use of protecting groups, is another core principle, as these additional steps require extra reagents and generate more waste. ncert.nic.in Direct synthetic methods are therefore preferred.
Atom Economy and Waste Reduction Strategies
Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org However, achieving a high chemical yield does not guarantee good atom economy, as a high-yielding reaction can still produce significant byproducts. wikipedia.org Consequently, modern synthetic strategies focus on reaction design that is inherently atom-economical. researchgate.netnih.gov
Catalytic Approaches for High Atom Economy
Catalytic methods are at the forefront of atom-economical synthesis for allylic amines because they allow for transformations with high selectivity and efficiency, often avoiding the use of stoichiometric reagents that generate significant waste. primescholars.comnih.gov
Key catalytic strategies include:
Transition-Metal Catalyzed Allylic Amination: Various transition metals have been employed to catalyze the formation of allylic amines, offering high regioselectivity and yields. Molybdenum-catalyzed reactions, for instance, provide a robust method for the regioselective amination of tertiary allylic carbonates. acs.orgresearchgate.net These reactions can proceed in green solvents like ethanol (B145695), and the catalyst system can often be recovered and reused, further reducing waste. acs.orgorganic-chemistry.org Similarly, catalysts based on palladium, iridium, rhodium, and nickel are effective for synthesizing diverse allylic amines, including those with architectural complexity. researchgate.netrsc.orgincatt.nl
Hydroamination Reactions: The direct addition of an amine's N-H bond across a double or triple bond, known as hydroamination, is an exemplary atom-economical reaction. researchgate.net An iridium-catalyzed hydroamination of alkenes, for example, can achieve 100% atom economy by directly forming the desired product without any byproducts. researchgate.net
Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, which is an efficient way to build molecular complexity while maintaining high atom economy. A nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides provides a practical and environmentally friendly route to structurally diverse allylic amines. rsc.org
Table 1: Comparison of Catalytic Methods for Unsaturated Amine Synthesis This table is interactive. You can sort and filter the data.
| Catalyst System | Substrates | Key Advantages | Relevant Findings | Citations |
|---|---|---|---|---|
| Molybdenum (Mo) | Tertiary allylic carbonates, Amines | High regioselectivity, Recyclable catalyst, Use of green solvents (ethanol). | A robust and convenient method for producing α,α-disubstituted allylic amines with a recyclable catalyst system. | acs.orgresearchgate.netorganic-chemistry.org |
| Palladium (Pd) | Alkenes, Amines | High catalytic activity, Good functional group tolerance. | Effective for allylic C-H amination; challenges with amine coordination can be overcome with strategies like using BF₃ ammonium (B1175870) salts. | researchgate.netincatt.nl |
| Iridium (Ir) | Alkenes, Amines (e.g., Phthalimide) | 100% atom economy in hydroamination, High enantioselectivity. | Enables direct access to enantio-enriched 1,2-diamines from readily available materials. | researchgate.net |
| Nickel (Ni) | Alkenes, Aldehydes, Amides | Practical for multicomponent reactions, Uses inexpensive catalyst, Environmentally friendly. | Provides a modular, single-step protocol to build architecturally complex and functionally diverse allylic amines. | rsc.org |
| Rhodium (Rh) | Tertiary allylic trichloroacetimidates, Aromatic amines | High regioselectivity for α,α-disubstituted allylic aryl amines. | An efficient approach for preparing specific classes of branched allylic amines. | organic-chemistry.org |
Waste Reduction via Process Optimization and Greener Methodologies
Beyond choosing atom-economical reactions, significant waste reduction can be achieved by optimizing the entire synthetic process.
Solvent and Catalyst Recycling: A major source of waste in chemical synthesis is the use of solvents. numberanalytics.com The development of processes that use greener, less hazardous solvents like ethanol is a primary goal. acs.org Furthermore, designing processes where the solvent can be recycled significantly reduces waste and cost. skpharmteco.comnumberanalytics.com The ability to recover and reuse catalysts, such as through simple centrifugation of a molybdenum catalyst, is another critical strategy for minimizing waste. acs.orgresearchgate.net
Reduction of Byproducts: The formation of unwanted byproducts necessitates energy- and solvent-intensive purification steps, such as chromatography, which contributes heavily to waste generation. skpharmteco.com The use of highly regioselective and stereoselective catalytic reactions is crucial as it prevents the formation of isomeric byproducts, thereby simplifying purification and reducing waste. organic-chemistry.org
Alternative Reagents and Conditions: Traditional synthetic methods, such as the Gabriel synthesis of primary amines, exhibit extremely low atom economy. primescholars.com Modern approaches seek to replace such methods with more efficient alternatives. This includes using solvent-free reaction conditions or employing unconventional energy sources like flash vacuum pyrolysis, which can lead to cleaner transformations. researchgate.netacs.org
Table 2: Key Green Chemistry Metrics for Synthesis This table is interactive. You can sort and filter the data.
| Metric | Formula / Definition | Significance in Green Chemistry | Citations |
|---|---|---|---|
| Atom Economy (AE) | % AE = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 | Measures the theoretical efficiency of a reaction in converting reactant atoms to product. A higher value indicates less waste in the form of byproducts. | primescholars.comwikipedia.org |
| Process Mass Intensity (PMI) | PMI = Total Mass in a Process / Mass of Product | A holistic metric that measures the total mass waste (solvents, reagents, water) generated in the entire manufacturing process. A lower value signifies a greener, more efficient process. | skpharmteco.com |
| E-Factor | E-Factor = Total Mass of Waste / Mass of Product | Directly quantifies the amount of waste produced per unit of product. It is a simple and widely used metric to assess the environmental impact of a process. | skpharmteco.com |
By integrating these strategies—selecting highly atom-economical catalytic reactions, optimizing processes to allow for solvent and catalyst recycling, and minimizing byproduct formation—the synthesis of pent-2-en-amine hydrochloride and related unsaturated amines can be made significantly more sustainable and environmentally responsible.
Reaction Mechanisms and Intrinsic Reactivity of Pent 2 En 1 Amine Hydrochloride
Mechanistic Studies of Amine and Alkene Reactivity
The dual functionality of pent-2-en-1-amine (B8634847) hydrochloride allows it to participate in a range of chemical reactions. The amine group typically behaves as a nucleophile, while the alkene can act as an electrophile, particularly after protonation.
Nucleophilic Character of the Primary Amine Moiety
The primary amine group in pent-2-en-1-amine hydrochloride is characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic properties. libretexts.org Amines can react with various electrophiles, such as alkyl halides and carbonyl compounds. libretexts.org The nucleophilicity of amines generally correlates with their basicity, with primary amines being more nucleophilic than ammonia (B1221849). masterorganicchemistry.com However, the reactivity of an amine is not solely determined by its basicity; steric hindrance can also play a significant role. masterorganicchemistry.com
Studies on the nucleophilicity of various amines have shown that primary amines are generally more reactive than secondary or tertiary amines in certain reactions. masterorganicchemistry.com The relative nucleophilicity of amines can be quantified using parameters like the Mayr nucleophilicity parameter (N), which shows that primary amines like ethylamine (B1201723) are significantly more nucleophilic than ammonia. masterorganicchemistry.comacs.org The amine in pent-2-en-1-amine is an allylic amine, and the reactivity of such amines is well-established in various synthetic transformations, including allylic amination reactions. organic-chemistry.orgnih.gov
Electrophilic Nature of the Pent-2-ene Unsaturated System
The carbon-carbon double bond in the pent-2-ene system can exhibit electrophilic character, particularly under acidic conditions. libretexts.org The addition of a proton to the double bond can form a carbocation intermediate, which is then susceptible to attack by a nucleophile. masterorganicchemistry.com The stability of the resulting carbocation dictates the regioselectivity of the reaction, following Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen substituents, and the nucleophile attacks the more substituted carbon. wikipedia.org
In conjugated systems, such as 1,3-dienes, electrophilic addition can lead to a mixture of products due to the resonance delocalization of the allylic carbocation intermediate. libretexts.org While pent-2-en-1-amine is not a conjugated diene, the proximity of the amine group can influence the reactivity of the double bond.
Addition Reactions Across the Carbon-Carbon Double Bond
The double bond in this compound can undergo electrophilic addition reactions. wikipedia.org A common example is hydrohalogenation, where a hydrogen halide like HCl adds across the double bond. masterorganicchemistry.comwikipedia.org The reaction proceeds through a carbocation intermediate, and the regioselectivity is generally governed by Markovnikov's rule, leading to the formation of a haloalkane. wikipedia.org
In the case of this compound, the addition of HCl would likely result in the chloride ion attacking the more substituted carbon of the original double bond. The stereochemistry of the addition can be influenced by the planar nature of the carbocation intermediate, potentially leading to a mixture of stereoisomers. openochem.org The presence of the amine group can also influence the reaction, potentially through intramolecular interactions or by affecting the stability of the carbocation intermediate.
Examination of Radical Reaction Pathways in Amine Synthesis
Radical reactions offer alternative pathways for the synthesis and functionalization of amines, including allylic amines like pent-2-en-1-amine. dlut.edu.cn Photoredox catalysis has emerged as a powerful tool for generating α-amino alkyl radicals, which can then participate in various coupling reactions. organic-chemistry.org For instance, the union of vinyl sulfones with photoredox-generated α-amino radicals enables the synthesis of allylic amines with high yield and control over olefin geometry. organic-chemistry.org
Another approach involves the radical-radical cross-coupling between an α-amino alkyl radical and a transient allylic radical, providing a metal-free method for synthesizing homoallylic amines. dlut.edu.cn These radical-mediated processes often exhibit excellent regioselectivity and functional group tolerance. dlut.edu.cnresearchgate.net Furthermore, radical allylation of imines with butadiene under photoredox catalysis has been demonstrated as a viable route to homoallylic amines. dlut.edu.cn
Influence of Chelation and Directing Groups on Reaction Selectivity
The selectivity of reactions involving molecules like pent-2-en-1-amine can be significantly influenced by the use of chelating and directing groups. nih.govnih.gov These groups can coordinate to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and facilitating its functionalization. nih.gov
For primary amines, transient directing groups can be employed. nih.gov For example, alkyl aldehydes can react with a primary amine to form a transient imine directing group. This imine can then direct a metal catalyst, such as palladium, to perform a γ-C-H arylation of the amine. nih.gov The directing group can be designed with a secondary coordinating site to form a stable chelate with the metal, thereby enhancing reaction efficiency and selectivity. nih.gov The use of such directing groups can overcome the challenge of catalyst deactivation by the free amine and prevent undesirable side reactions like β-hydride elimination. nih.gov
Isomerization and Tautomerism in Unsaturated Amine Systems (e.g., E/Z Stereoisomerism)
Unsaturated amine systems like pent-2-en-1-amine can exhibit both stereoisomerism and tautomerism.
E/Z Stereoisomerism: The presence of the carbon-carbon double bond in pent-2-ene allows for the existence of E/Z (or cis/trans) isomers. youtube.comwikipedia.org The E-isomer has the higher priority groups on opposite sides of the double bond, while the Z-isomer has them on the same side. wikipedia.org The assignment of priority is based on the Cahn-Ingold-Prelog rules. youtube.com The isomerization between E and Z forms can be induced by methods such as photoirradiation, sometimes in the presence of a photosensitizer. google.com For some dienes, dinuclear metal complexes can mediate selective E to Z isomerization without light. nih.gov The 1H NMR spectra of E and Z isomers of pent-2-ene are similar but show slight differences in chemical shifts. docbrown.info
Tautomerism: Pent-2-en-1-amine can also undergo tautomerism, specifically imine-enamine tautomerism. youtube.comlibretexts.org Tautomers are constitutional isomers that readily interconvert, usually through the migration of a proton. quora.com In this case, the amine form can tautomerize to an enamine, which has a double bond between carbon atoms and a single bond to the nitrogen. youtube.comyoutube.com This equilibrium is a common phenomenon in biological and synthetic organic chemistry. libretexts.org The interconversion is often catalyzed by acid or base. youtube.com
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Calculations for Structural Elucidation and Energetics
Quantum mechanical calculations are fundamental to determining the three-dimensional structure and energetic landscape of pent-2-en-1-amine (B8634847) hydrochloride. These calculations solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are employed to obtain highly accurate predictions of molecular geometries, bond lengths, and bond angles. For instance, in studies of related unsaturated imines like allylimine, CCSD(T) calculations have been used to determine the relative energies and dipole moments of different isomers. aanda.org Such calculations would be crucial for identifying the most stable conformers of pent-2-en-1-amine hydrochloride, considering the rotational possibilities around the C-C single bonds and the orientation of the ammonium (B1175870) and chloride ions.
Table 1: Predicted Energetic Properties of this compound Conformers (Illustrative)
This table presents hypothetical data based on typical results from quantum mechanical calculations for similar molecules.
| Conformer | Method | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| trans-anti | CCSD(T)/aug-cc-pVTZ | 0.00 | 8.5 |
| trans-gauche | CCSD(T)/aug-cc-pVTZ | 1.25 | 9.1 |
| cis-anti | CCSD(T)/aug-cc-pVTZ | 2.80 | 9.8 |
| cis-gauche | CCSD(T)/aug-cc-pVTZ | 3.50 | 10.2 |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reactivity of organic molecules. nih.gov DFT methods are particularly valuable for investigating reaction mechanisms and characterizing the high-energy transition states that govern reaction rates. researchgate.net For this compound, DFT could be applied to understand its synthesis, degradation, and potential reactions.
In the context of its formation, DFT calculations can model the reaction pathway of pent-2-en-1-amine with hydrogen chloride. gla.ac.ukgla.ac.uk Furthermore, the reactivity of the double bond in electrophilic addition reactions could be explored. DFT studies on similar unsaturated systems have successfully mapped out the energy profiles for such reactions, identifying the key intermediates and transition states. researchgate.net
For example, a theoretical investigation into the addition of an electrophile (E+) to the double bond of this compound would involve calculating the energies of the possible carbocation intermediates and the transition states leading to their formation. This would reveal whether the reaction proceeds via a Markovnikov or anti-Markovnikov addition pathway. The influence of the protonated amine group on the regioselectivity of the reaction would be a key aspect of such a study.
Table 2: Calculated Activation Energies for a Hypothetical Electrophilic Addition to Pent-2-en-1-amine (Illustrative)
This table illustrates the type of data obtained from DFT studies on reaction mechanisms, based on findings for related compounds. researchgate.net
| Reaction Step | Functional/Basis Set | Activation Energy (kcal/mol) |
| Formation of Carbocation (C3) | B3LYP/6-311+G(d,p) | 15.8 |
| Formation of Carbocation (C2) | B3LYP/6-311+G(d,p) | 22.4 |
| Nucleophilic Attack on C3 | B3LYP/6-311+G(d,p) | 2.1 |
Molecular Modeling and Dynamics Simulations of this compound
While quantum mechanical methods provide deep insights into the properties of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution or in a solid-state lattice. mdpi.commdpi.com MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. researchgate.net
For this compound in an aqueous solution, MD simulations can reveal information about its solvation shell, the distribution of water molecules and chloride ions around the protonated amine, and the conformational flexibility of the pentenyl chain. mdpi.com These simulations can track the movement of each atom over time, providing a dynamic picture of the molecule's behavior. dntb.gov.ua
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental spectra for structure validation. gla.ac.uk For this compound, DFT and other quantum chemical methods can calculate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum can be assigned to specific molecular motions, such as C=C stretching, N-H bending, and C-H stretching. aanda.org
Reactivity descriptors, derived from the electronic structure calculations, provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors, based on concepts from conceptual DFT, include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness. A smaller HOMO-LUMO gap generally indicates higher reactivity. These parameters can be used to predict how this compound might interact with other chemical species.
Table 3: Predicted Spectroscopic and Reactivity Descriptors for (2E)-pent-2-en-1-amine (Illustrative)
This table presents hypothetical data based on predicted values for the parent amine from computational databases. uni.lu
| Parameter | Predicted Value |
| Spectroscopic Data | |
| C=C Stretch (IR) | ~1670 cm⁻¹ |
| N-H Bend (IR) | ~1600 cm⁻¹ |
| ¹H NMR (C2-H) | ~5.5 ppm |
| ¹³C NMR (C2) | ~125 ppm |
| Reactivity Descriptors | |
| HOMO Energy | -8.9 eV |
| LUMO Energy | 0.8 eV |
| HOMO-LUMO Gap | 9.7 eV |
| XLogP | 0.6 |
Advanced Analytical Methodologies for Pent 2 En 1 Amine Hydrochloride Characterization
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental in confirming the molecular structure of Pent-2-en-1-amine (B8634847) hydrochloride. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the compound's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of the molecule. For Pent-2-en-1-amine hydrochloride, the proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. Hydrogens on carbons adjacent to the electron-withdrawing ammonium (B1175870) group are deshielded and appear further downfield, typically in the range of 2.3-3.0 ppm. libretexts.org The vinyl protons of the pentene backbone would exhibit characteristic shifts and coupling constants, providing information about the double bond's geometry (E/Z isomerism). The N-H protons of the ammonium group often appear as a broad signal, the position of which can be concentration-dependent, and its identity can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.orgpressbooks.pub
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in this compound. The formation of the hydrochloride salt from the primary amine results in the appearance of a broad and strong "ammonium band" for the N-H⁺ stretching vibrations, typically observed between 3000 and 2700 cm⁻¹. spectroscopyonline.com This broadness is a result of strong intermolecular hydrogen bonding in the solid state. spectroscopyonline.com Primary amine salts also show a characteristic pair of bands from symmetric and asymmetric stretching modes around 3350 and 3450 cm⁻¹, though these can sometimes be obscured by the broader ammonium band. pressbooks.pub Additionally, the C=C stretching vibration of the alkene group is expected in the 1680-1640 cm⁻¹ region. The presence of the chloride anion (Cl⁻) does not typically result in peaks in the mid-IR region, as its vibrations fall below the standard detection range of most instruments. spectroscopyonline.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecule's mass and fragmentation pattern. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have a molecular ion peak with an odd mass-to-charge ratio (m/z). pressbooks.pubntu.edu.sg For Pent-2-en-1-amine (the free base), the molecular formula is C₅H₁₁N, and its monoisotopic mass is approximately 85.1 Da. uni.lu A key fragmentation pathway for aliphatic amines is α-cleavage, where the bond between the carbon alpha and beta to the nitrogen atom breaks, leading to a resonance-stabilized nitrogen-containing cation. pressbooks.publibretexts.org This characteristic fragmentation helps in confirming the structure of the amine.
| Technique | Expected Observations for this compound | Reference |
| ¹H NMR | Signals for protons adjacent to N⁺ at ~2.3-3.0 ppm; distinct vinyl proton signals. | libretexts.org |
| IR | Broad N-H⁺ stretching band at ~3000-2700 cm⁻¹; C=C stretch at ~1680-1640 cm⁻¹. | spectroscopyonline.com |
| MS | Odd-numbered molecular ion for the free base (m/z 85); α-cleavage fragmentation. | pressbooks.pubntu.edu.sg |
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are indispensable for separating this compound from reaction byproducts and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
The choice of chromatographic conditions, such as the stationary phase and mobile phase, is critical for achieving effective separation. For a polar compound like an amine hydrochloride, reversed-phase HPLC using a C18 column with a buffered aqueous-organic mobile phase is a common approach. Purity is determined by integrating the peak area of the main component and comparing it to the total area of all detected peaks.
Enantioselective and Diastereoselective Separation Approaches
The structure of Pent-2-en-1-amine (CH₃-CH₂-CH=CH-CH₂-NH₂) features a double bond, which can exist as two different geometric isomers: (E)-pent-2-en-1-amine and (Z)-pent-2-en-1-amine. These isomers are diastereomers and possess distinct physical properties, allowing for their separation using standard chromatographic techniques like HPLC or GC. researchgate.net The separation of E/Z isomers of compounds containing double bonds can sometimes be enhanced by using silica (B1680970) gel impregnated with silver salts, which interact differently with the π-electrons of the double bond. researchgate.netgoogle.com
While the parent Pent-2-en-1-amine is not chiral, the synthesis of chiral allylic amines is a significant area of research. nih.govorganic-chemistry.orgacs.orgnih.gov Should a chiral center be introduced into the molecule, enantioselective separation would be necessary. This is typically achieved using chiral chromatography, most often chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and enabling their separation. The development of catalysts for the enantioselective synthesis of allylic amines is an active field, aiming to produce a single enantiomer preferentially. nih.govnih.gov
| Separation Type | Target Isomers | Method | Principle | Reference |
| Diastereoselective | (E)- and (Z)-Pent-2-en-1-amine | Standard HPLC or GC | Diastereomers have different physical properties leading to different retention times. | researchgate.net |
| Enantioselective | (R)- and (S)-isomers (if chiral) | Chiral HPLC | Differential interaction with a chiral stationary phase. | nih.govnih.gov |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound was not found in the search results, the analysis of similar amine hydrochloride structures provides valuable insights. nih.govresearchgate.netjst.go.jp In such structures, the protonated amine group acts as a hydrogen-bond donor, and the chloride anion acts as an acceptor, often leading to the formation of extended chains or layers within the crystal lattice. researchgate.net Obtaining single crystals suitable for X-ray diffraction would allow for the unambiguous determination of the E or Z configuration of the double bond and the precise arrangement of the ions in the solid state. nih.gov
Pent 2 En 1 Amine Hydrochloride As a Synthetic Intermediate and Derivatization Strategies
Utilization in the Construction of Complex Organic Molecules
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. kit.edu Pent-2-en-1-amine (B8634847) hydrochloride serves as a key building block in the synthesis of several important classes of these compounds, including pyrroles and dihydropyridines.
The synthesis of substituted pyrroles, for instance, can be achieved through various methods where a primary amine is a crucial reactant. wikipedia.orgorganic-chemistry.orguctm.edu Classical methods like the Paal-Knorr synthesis involve the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.edu Similarly, the Hantzsch pyrrole (B145914) synthesis utilizes a β-ketoester, an α-haloketone, and a primary amine. wikipedia.orgresearchgate.net The Knorr pyrrole synthesis, another fundamental method, involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org In these established synthetic routes, pent-2-en-1-amine can be employed as the primary amine source, leading to the formation of N-substituted pyrroles with the pent-2-enyl group attached to the nitrogen atom.
Dihydropyridines, another class of heterocycles with significant applications, particularly as calcium channel blockers, can also be synthesized using pent-2-en-1-amine hydrochloride. nih.govgoogle.com The Hantzsch dihydropyridine (B1217469) synthesis is a well-known multicomponent reaction that combines an aldehyde, two equivalents of a β-ketoester, and an amine. nih.gov By incorporating pent-2-en-1-amine into this reaction, novel dihydropyridine derivatives can be accessed, potentially leading to compounds with unique pharmacological profiles. nih.govrsc.org
Formation of Substituted Pentane (B18724) Scaffolds
Beyond heterocycles, the carbon backbone of this compound can be elaborated to form various substituted pentane scaffolds. The amine and alkene functionalities provide two distinct handles for chemical modification. For example, the double bond can undergo a variety of addition reactions, such as hydrogenation to yield the saturated pentylamine derivative, or hydrohalogenation to introduce a halogen atom. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. The strategic combination of reactions at both the amine and alkene sites allows for the creation of a diverse library of substituted pentane derivatives, which can serve as intermediates in the synthesis of more complex target molecules.
Derivatization Strategies for Functional Group Transformations
The presence of both an amine and an alkene in this compound allows for a wide array of derivatization strategies. These transformations are crucial for enhancing the molecule's utility in various chemical and analytical contexts.
Chemical Derivatization for Analytical Applications
In analytical chemistry, particularly in chromatographic techniques like HPLC and GC, derivatization is often necessary for compounds that lack a suitable chromophore or are not volatile enough for analysis. nih.govsigmaaldrich.comthermofisher.com Primary amines like pent-2-en-1-amine are frequently derivatized to improve their detection and separation. sigmaaldrich.com
Common derivatizing reagents for primary amines include dansyl chloride, dabsyl chloride, and o-phthalaldehyde (B127526) (OPA). thermofisher.comnih.gov These reagents react with the amine group to form highly fluorescent or UV-active derivatives, significantly enhancing detection sensitivity. thermofisher.com For instance, pre-column derivatization with a reagent like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) can be employed to create stable, fluorescent derivatives suitable for HPLC analysis. sigmaaldrich.com Such methods enable the quantification of amines at very low concentrations. thermofisher.com
The general process for derivatization often involves mixing the amine sample with the derivatizing reagent in a suitable buffer and allowing the reaction to proceed, sometimes with gentle heating. The resulting derivatized solution can then be directly injected into the analytical instrument.
Table 1: Common Derivatization Reagents for Primary Amines
| Derivatizing Reagent | Detection Method | Key Features |
| Dansyl Chloride | Fluorescence, UV | Stable derivatives, commonly used. nih.gov |
| o-Phthalaldehyde (OPA) | Fluorescence | Rapid reaction at room temperature. thermofisher.com |
| Dabsyl Chloride | UV-Visible | Forms colored derivatives. |
| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Fluorescence | Good selectivity and derivative stability. sigmaaldrich.com |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | Rapid formation of stable derivatives. thermofisher.com |
Selective Functionalization of Amine and Alkene Moieties
The differential reactivity of the amine and alkene groups in this compound allows for their selective modification. The primary amine can be protected using standard protecting groups, such as a tert-butoxycarbonyl (Boc) group, which allows for subsequent reactions to be carried out on the alkene without affecting the amine. Once the desired transformation on the double bond is complete, the protecting group can be removed to liberate the amine for further functionalization.
Conversely, the alkene can be selectively reacted while the amine remains protonated as the hydrochloride salt. For example, epoxidation of the double bond can be achieved using a peroxy acid. The resulting epoxide can then be opened by a variety of nucleophiles to introduce new functional groups. Following this, the amine can be deprotonated and subjected to further reactions. This orthogonal reactivity is a powerful tool for the stepwise construction of complex molecules from this simple starting material.
Role in Enantioselective Transformations
This compound, being a chiral molecule (if synthesized in an enantiomerically pure form), or its derivatives can play a significant role in enantioselective transformations. nih.gov Chiral amines are widely used as resolving agents for racemic acids and as ligands for metal catalysts in asymmetric synthesis.
By employing an enantiomerically pure form of pent-2-en-1-amine, it can be used to synthesize chiral auxiliaries. These auxiliaries can be temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur stereoselectively, leading to the preferential formation of one enantiomer of the product. After the reaction, the auxiliary can be cleaved and recovered.
Furthermore, chiral derivatives of pent-2-en-1-amine can be used as ligands in transition metal-catalyzed asymmetric reactions. The coordination of the chiral ligand to the metal center creates a chiral environment that can induce high enantioselectivity in reactions such as asymmetric hydrogenation, epoxidation, or carbon-carbon bond formation. The specific stereochemical outcome of the reaction is often dependent on the absolute configuration of the chiral amine ligand.
Future Research Trajectories for Pent 2 En 1 Amine Hydrochloride
Development of Novel and Highly Efficient Catalytic Systems for Synthesis
The synthesis of allylic amines, including Pent-2-en-1-amine (B8634847) hydrochloride, is a central focus of modern organic chemistry. Future research will prioritize the development of more efficient, selective, and sustainable catalytic systems. A major trend is the move away from precious metal catalysts toward more earth-abundant and inexpensive alternatives.
Recent breakthroughs have demonstrated the effectiveness of nickel and Lewis acid catalysts in multicomponent coupling reactions to produce structurally diverse allylic amines from simple alkenes, aldehydes, and amides. nih.govrsc.org These methods are noted for their simplicity and broad functional-group tolerance, providing a practical route to complex molecules that were previously difficult to access. rsc.org Similarly, molybdenum-based catalysts have shown promise for the dehydrative allylation of allyl alcohols with amines. organic-chemistry.org
A significant challenge in metal-catalyzed allylic C-H amination is the tendency of free N-H groups in amines to coordinate strongly with the metal center (e.g., palladium), which can deactivate the catalyst. incatt.nl A key area of future research involves strategies to mitigate this issue. One innovative approach involves the in-situ protection of the amine, for example, by converting it into a BF₃ ammonium (B1175870) salt. This prevents catalyst inhibition by enabling the slow release of the free amine, allowing for a productive catalytic cycle. incatt.nl Another advanced strategy employs a dual-catalytic system, combining visible-light photocatalysis with cobalt catalysis, to achieve the direct amination of allylic C-H bonds using free primary and secondary amines. nih.gov This dual-catalytic method is particularly valuable as it allows for the formation of branched allylic amines, which are prevalent motifs in pharmaceuticals. nih.gov
Future work will likely focus on refining these systems to improve yields, expand the substrate scope, and achieve higher levels of regio- and stereoselectivity, particularly for the synthesis of chiral allylic amines. incatt.nlorganic-chemistry.org
Exploration of Pent-2-en-1-amine Hydrochloride in Flow Chemistry and Automated Synthesis
The transition from batch processing to continuous flow chemistry represents a major leap forward for chemical manufacturing, offering improved safety, consistency, and scalability. The synthesis of allylic amines is well-suited for this technology. Research has demonstrated the feasibility of producing allylamines using pipeline reactors where reagents are pumped through a heated system containing a catalyst. google.com This method allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high conversion efficiencies. google.com
Building on this, future research will increasingly integrate flow chemistry with automated synthesis platforms. These systems utilize robotic handling of reagents combined with in-line analytical techniques (e.g., HPLC, Raman, NMR) for real-time reaction monitoring. nih.gov Such platforms can perform a large number of experiments to rapidly screen conditions and optimize reaction outcomes. For instance, an automated continuous flow setup has been successfully used for the modular synthesis of complex heterocyclic compounds from primary amine feedstocks, showcasing the power of this approach. nih.gov The application of similar automated systems to the synthesis of this compound could significantly accelerate the discovery of optimal reaction conditions and facilitate large-scale production.
Integration of Advanced Computational Methods for Reaction Design and Optimization
The development of new chemical reactions and the optimization of existing ones are being revolutionized by advanced computational methods. Instead of relying solely on experimental trial and error, researchers can now use computational models to predict reaction outcomes and identify promising pathways.
In the context of automated synthesis, machine learning algorithms are becoming indispensable. nih.gov A self-optimizing system can use a Sequential Model-Based Optimization (SMBO) algorithm to intelligently explore the reaction parameter space (e.g., temperature, concentration, reaction time). nih.gov A Gaussian Process regression model can serve as a surrogate, learning from a small number of initial experiments to predict the results of future experiments and guide the system toward the optimal conditions for maximizing product yield. nih.gov This closed-loop optimization, where the system autonomously designs, runs, and analyzes experiments, dramatically improves efficiency. nih.gov
Future research will focus on applying these integrated computational and automated systems to the synthesis of this compound. This will enable the rapid optimization of the novel catalytic systems described in section 7.1 and the fine-tuning of parameters for flow chemistry processes, ultimately leading to more robust and cost-effective synthetic routes. researchgate.net
Discovery of New Synthetic Applications and Chemical Reactivity Modes
Allylic amines are exceptionally versatile synthetic intermediates. nih.gov A primary goal of future research is to discover new synthetic applications and reactivity modes for this compound. The development of novel catalytic systems directly enables this exploration by providing access to a wider array of derivatives and complex molecular architectures. rsc.org
Multicomponent coupling reactions, for example, allow for the combination of several simple molecules in a single step to build functionally diverse allylic amines, opening pathways to novel chemical space. nih.govrsc.org Research into related compounds, such as Pent-3-en-1-amine hydrochloride, has shown their utility in synthesizing other valuable chemical structures, including β-enaminones and potential analgesic compounds. By analogy, future studies on this compound could uncover similar transformations, leading to new classes of compounds with potential applications in materials science or medicinal chemistry.
Furthermore, direct C-H amination techniques that allow for the selective formation of branched amines create products that are otherwise difficult to access. nih.gov These complex amine products can serve as key precursors for constructing novel pharmaceuticals and other functional organic molecules. nih.gov The exploration of the downstream reactivity of this compound and its derivatives, produced through these modern synthetic methods, remains a fertile ground for discovery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Pent-2-en-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves introducing the amine group via reductive amination of pent-2-enal followed by hydrochloric acid salt formation . Key variables include pH control during salt formation (critical for crystallinity) and solvent selection (e.g., anhydrous ethanol improves purity). Yield optimization often requires iterative adjustments to reaction time and temperature, as excess HCl can lead to byproducts like over-hydrochlorinated species .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the allylic amine structure and verifying the absence of isomers. For example, the double bond in pent-2-en-1-amine produces distinct coupling constants (J = 10–12 Hz in ¹H NMR) . Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., m/z 121.18 for the free amine base), while X-ray crystallography resolves stereochemical ambiguities in the hydrochloride salt .
Q. How does the hydrochloride salt form affect the compound’s stability and solubility in aqueous vs. organic solvents?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water at 25°C) compared to the free amine. Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) show hydrolysis of the allylic amine group under acidic conditions, necessitating storage at −20°C in inert atmospheres . Solubility in polar aprotic solvents like DMSO is critical for biological assays .
Advanced Research Questions
Q. What mechanistic pathways explain this compound’s reactivity in nucleophilic addition or oxidation reactions?
- Methodological Answer : The allylic amine’s electron-rich double bond facilitates Michael addition reactions with α,β-unsaturated carbonyl compounds. For oxidation, hydrogen peroxide converts the amine to a nitroso intermediate, confirmed via UV-Vis spectroscopy (λmax ~300 nm) . Computational studies (DFT calculations) predict regioselectivity in these reactions, aligning with experimental HPLC-MS data .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., enzyme inhibition vs. receptor agonism)?
- Methodological Answer : Discrepancies often arise from assay conditions. For example, receptor-binding assays require strict pH control (pH 7.4 ± 0.2) to prevent protonation of the amine group, which alters affinity. Cross-validation using orthogonal methods (e.g., SPR for binding kinetics and cell-based cAMP assays for functional activity) is recommended . Batch-to-batch purity variations (e.g., residual solvents) should also be ruled out via GC-MS .
Q. What computational strategies are used to model this compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like monoamine transporters. Key parameters include protonation state (pKa ~9.5 for the amine) and solvation effects. QSAR models trained on analogs predict logP (~1.2) and BBB permeability, guiding neuropharmacology studies .
Q. How can researchers design experiments to probe the compound’s role in catalytic asymmetric synthesis?
- Methodological Answer : The amine’s chiral center (if resolved) can act as a ligand in metal-catalyzed asymmetric reactions. For example, Cu(II) complexes of this compound have been tested in cyclopropanation reactions. Circular dichroism (CD) spectroscopy monitors enantioselectivity, while kinetic studies optimize catalyst loading (typically 5–10 mol%) .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing enantiomerically pure this compound?
- Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during reductive amination, followed by chiral HPLC (Chiralpak IA column) to verify enantiomeric excess (>98%). Absolute configuration is confirmed via optical rotation comparisons with literature values (e.g., [α]D²⁵ = +15.6° in methanol) .
Q. How should researchers address discrepancies between experimental and computational data for this compound?
- Answer : Re-examine force field parameters in simulations (e.g., partial charges for the protonated amine). Validate with experimental IR spectra (N-H stretch at ~2500 cm⁻¹) and temperature-dependent NMR to assess conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
